molecular formula C20H21NO3 B5810202 N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

Cat. No.: B5810202
M. Wt: 323.4 g/mol
InChI Key: ATSHENMGYRADBG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core substituted with an ethoxyphenyl group and a hydroxy-methylbutynyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and a suitable catalyst.

    Coupling with Benzamide: The ethoxyphenyl intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Hydroxy-Methylbutynyl Group: The final step involves the addition of the hydroxy-methylbutynyl group through a Sonogashira coupling reaction using a palladium catalyst and copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent or in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes, receptors, or proteins, modulating their activity. The hydroxy and alkyne groups may facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide
  • N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)aniline

Uniqueness

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The ethoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-24-18-11-9-17(10-12-18)21-19(22)16-7-5-15(6-8-16)13-14-20(2,3)23/h5-12,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSHENMGYRADBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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